molecular formula C8H6FNO5 B1361498 (4-Fluoro-2-nitrophenoxy)acetic acid CAS No. 396-15-6

(4-Fluoro-2-nitrophenoxy)acetic acid

Cat. No. B1361498
CAS RN: 396-15-6
M. Wt: 215.13 g/mol
InChI Key: HJYGFQJZJGUBLQ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-nitrophenoxy)acetic acid (4-FNPAA) is a small organic molecule that has been used in a variety of scientific applications, ranging from drug development to materials science. 4-FNPAA is an aromatic nitro compound that has a unique chemical structure that makes it particularly useful for a variety of applications. It is a precursor to a number of compounds that are used in the pharmaceutical and materials science industries. In addition, 4-FNPAA has been used in a variety of scientific research applications, including as a fluorescent probe and as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Formation : (4-Nitrophenoxy)acetic acid derivatives have been used in the synthesis of metal complexes, such as a dioxomolybdenum(VI) complex, characterized by X-ray diffraction methods (He, 2013).
  • Crystal Structure Elucidation : 2-(4-fluorophenoxy) acetic acid was synthesized and its crystal structure was analyzed, contributing to the understanding of molecular interactions and chemical reactivity (Prabhuswamy et al., 2021).

Chemical Synthesis and Characterization

  • Improvement in Synthesis Methods : Research has been conducted to improve the synthesis of similar compounds like 2-(2-nitrophenoxy)Acetic Acid, enhancing yields and developing methods suitable for industrial processes (Dian, 2012).
  • Development of New Derivatives : Studies have been performed to synthesize new derivatives, such as 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids, expanding the range of available chemical compounds for various applications (Shi-tao, 2013).

Biochemical Applications

  • Photoaffinity Labeling : Derivatives of (4-Nitrophenoxy)acetic acid have been used in photoaffinity labeling, offering a spectrophotometric approach for labeling biological macromolecules (Hatanaka et al., 1989).
  • Fluorescent Chemosensors : Metal-organic frameworks functionalized with 4-nitrophenyl derivatives have been developed for the detection of H2S, showcasing the application in environmental and biological sensing (Ghosh & Biswas, 2021).

properties

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYGFQJZJGUBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278824
Record name (4-fluoro-2-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2-nitrophenoxy)acetic acid

CAS RN

396-15-6
Record name NSC10230
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-fluoro-2-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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